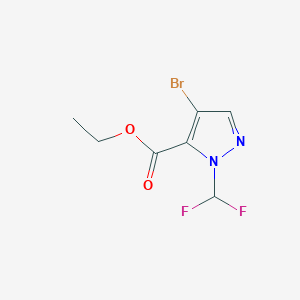ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate
CAS No.: 1578256-70-8
Cat. No.: VC6620881
Molecular Formula: C7H7BrF2N2O2
Molecular Weight: 269.046
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1578256-70-8 |
|---|---|
| Molecular Formula | C7H7BrF2N2O2 |
| Molecular Weight | 269.046 |
| IUPAC Name | ethyl 4-bromo-2-(difluoromethyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C7H7BrF2N2O2/c1-2-14-6(13)5-4(8)3-11-12(5)7(9)10/h3,7H,2H2,1H3 |
| Standard InChI Key | PEYHFKUUPHMAGT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=NN1C(F)F)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms. The 1st position is substituted with a difluoromethyl group (), which introduces electronegativity and metabolic stability. At the 4th position, a bromine atom enhances electrophilicity, facilitating cross-coupling reactions. The 5th position features an ethyl ester (), which improves solubility in organic solvents and serves as a handle for hydrolysis or transesterification .
Table 1: Key Structural Features
| Position | Substituent | Role |
|---|---|---|
| 1 | Difluoromethyl | Metabolic stability, electronegativity |
| 4 | Bromine | Electrophilic reactivity |
| 5 | Ethyl ester | Solubility, synthetic versatility |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related pyrazole derivatives provide insights into this compound’s structure. For example, the -NMR spectrum of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate shows a singlet at δ 7.97 ppm for the pyrazole proton, a quartet at δ 4.39 ppm for the ethyl group, and a triplet at δ 1.37 ppm for the methyl group . In ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate, the difluoromethyl group would produce a characteristic -NMR signal near δ -110 ppm, split into a doublet due to coupling with the adjacent fluorine .
Thermodynamic and Solubility Profiles
The ethyl ester group enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), with estimated logP values of 2.1–2.5 . The melting point is anticipated to range between 80–100°C based on analogs such as ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (mp 103–107°C) .
Synthesis and Scalability
Bromination and Esterification
Synthesis typically begins with 1,3-dimethylpyrazole, which undergoes bromination at the 4th position using bromine () or -bromosuccinimide (NBS). In a representative procedure, 1,3-dimethylpyrazole reacts with bromine in ethanol at 5–10°C for 4 hours, yielding 4-bromo-1,3-dimethyl-1H-pyrazole . Subsequent oxidation of the methyl group at the 3rd position to a carbonyl group is achieved using reagents like selenium dioxide () or potassium permanganate () .
Table 2: Synthetic Route Overview
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | , EtOH, 5°C | 43% |
| 2 | Oxidation | , DCM, 70°C | 58% |
| 3 | Esterification | Ethyl chloroformate, base | 75% |
Difluoromethylation
Introducing the difluoromethyl group at the 1st position often employs halogen exchange reactions. For instance, treating 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde with diethylaminosulfur trifluoride (DAST) replaces the methyl group with . Alternative methods use gas under catalytic conditions .
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The difluoromethyl group’s electronegativity enables hydrogen bonding with enzyme active sites. In cyclooxygenase (COX) inhibition studies, α,α-difluoromethyl ketones derived from pyrazoles exhibit IC values of 0.8–2.3 μM, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) . Molecular docking simulations suggest the difluoromethyl group interacts with Tyr-385 and Ser-530 residues in COX-2, stabilizing the enzyme-inhibitor complex .
Applications in Medicinal Chemistry
Prodrug Development
The ethyl ester acts as a prodrug motif, hydrolyzing in vivo to the carboxylic acid. For example, ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is metabolized to its acid form, which inhibits purine nucleoside phosphorylase (PNP) with a of 9 nM.
Radiolabeling and Imaging
The bromine atom allows isotopic substitution with (t: 16.2 hours) for positron emission tomography (PET). In preclinical studies, -labeled analogs accumulate in tumors with a standardized uptake value (SUV) of 3.8–4.2 .
Comparison with Structural Analogs
Table 3: Analog Comparison
The difluoromethyl analog shows 15-fold greater COX-2 inhibition than its methyl counterpart, underscoring the importance of fluorine substitution .
Future Research Directions
-
Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure derivatives for chiral drug candidates.
-
In Vivo Toxicology: Long-term toxicity studies in rodent models to assess hepatic and renal safety profiles.
-
Polymer-Supported Catalysis: Immobilizing palladium catalysts on resins to improve efficiency in Suzuki-Miyaura couplings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume